2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione
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Overview
Description
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione is a heterocyclic compound that features a naphthyridine core fused with an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione can be achieved through various methods. One common approach involves the Friedländer condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as copper(II) triflate and diethylamine . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions or catalytic processes that ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.
Other Naphthyridines: Various derivatives with different substituents exhibit diverse biological activities.
Uniqueness
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyridine core with an isoindole moiety sets it apart from other similar compounds .
Properties
CAS No. |
55112-40-8 |
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Molecular Formula |
C16H8ClN3O2 |
Molecular Weight |
309.7 g/mol |
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H8ClN3O2/c17-12-7-5-9-6-8-13(19-14(9)18-12)20-15(21)10-3-1-2-4-11(10)16(20)22/h1-8H |
InChI Key |
XOZDDCDGCQEDRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(C=C3)C=CC(=N4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(C=C3)C=CC(=N4)Cl |
Origin of Product |
United States |
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